4-(4-Hydroxymethylphenyl)-3-methoxybenzoic acid
Description
4-(4-Hydroxymethylphenyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes both hydroxymethyl and methoxy functional groups attached to a benzoic acid core
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-8-12(15(17)18)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNCTKYWYDQCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689111 | |
| Record name | 4'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-03-1 | |
| Record name | 4'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxymethylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor compound under acidic conditions, followed by methoxylation and subsequent carboxylation to introduce the benzoic acid moiety .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to form the desired product with high specificity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxymethylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(4-Carboxyphenyl)-3-methoxybenzoic acid.
Reduction: Formation of 4-(4-Hydroxymethylphenyl)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Hydroxymethylphenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-Hydroxymethylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound may also influence various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 4-(Hydroxymethyl)phenylacetic acid
- 4-Methylimidazole
- 4-(Hydroxymethyl)-2-methylindole
Comparison: 4-(4-Hydroxymethylphenyl)-3-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the aromatic ring, which can significantly influence its reactivity and interactions compared to similar compounds. For instance, 4-(Hydroxymethyl)phenylacetic acid lacks the methoxy group, which may result in different chemical behavior and biological activity .
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